1-((4-Aminomethylphenyl)aza)-2-naphthol
Description
Structure
3D Structure of Parent
Properties
CAS No. |
51389-61-8 |
|---|---|
Molecular Formula |
C17H16ClN3O |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
1-[[4-(aminomethyl)phenyl]diazenyl]naphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C17H15N3O.ClH/c18-11-12-5-8-14(9-6-12)19-20-17-15-4-2-1-3-13(15)7-10-16(17)21;/h1-10,21H,11,18H2;1H |
InChI Key |
KEHFMHSZIGDXOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)CN)O.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)CN)O.Cl |
Synonyms |
1-((4-aminomethylphenyl)aza)-2-naphthol |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Aminomethylphenyl Aza 2 Naphthol and Analogous Systems
Diazotization and Azo-Coupling Reactions for Azo-Naphthol Formation
The most fundamental and widely employed method for synthesizing arylazo-naphthols is a two-step process involving diazotization followed by an azo-coupling reaction. rsc.orglongdom.org This classic pathway remains central to the production of a vast array of azo dyes. cuhk.edu.hk
The synthesis of 1-((4-Aminomethylphenyl)aza)-2-naphthol via this method commences with the diazotization of the primary aromatic amine, 4-(aminomethyl)aniline. In this initial step, the amine is dissolved in a cold aqueous mineral acid, typically hydrochloric acid. cuhk.edu.hk Sodium nitrite (B80452), dissolved in water, is then added dropwise while maintaining the temperature between 0–5 °C. sigmaaldrich.com The acid reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid is then protonated by the excess acid to form the highly electrophilic nitrosyl cation (NO⁺), which attacks the amino group of 4-(aminomethyl)aniline to yield a diazonium salt, in this case, 4-(aminomethyl)benzenediazonium chloride.
The second step is the azo coupling. The freshly prepared, cold diazonium salt solution is slowly added to a basic solution of 2-naphthol (B1666908) (β-naphthol). cuhk.edu.hkbiotechjournal.in The alkaline conditions (often using sodium hydroxide) are crucial as they deprotonate the hydroxyl group of the naphthol, forming a more nucleophilic naphthoxide ion. cuhk.edu.hk This potent nucleophile then attacks the terminal nitrogen of the diazonium salt, resulting in an electrophilic aromatic substitution reaction. This coupling predominantly occurs at the C1 position of the 2-naphthol ring, leading to the formation of the final product, this compound, which typically precipitates from the solution as a colored solid. biotechjournal.in
Multicomponent Reaction Approaches for Naphthol Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials, offer an efficient alternative for generating molecular diversity. While not typically used for the direct synthesis of the azo linkage itself, MCRs are highly effective for producing analogous systems, such as 1-aminoalkyl-2-naphthols. researchgate.net
A prominent example is the Betti reaction. This one-pot condensation involves 2-naphthol, an aldehyde, and an amine (such as ammonia (B1221849) or a primary/secondary amine) to yield 1-aminoalkyl-2-naphthol derivatives. chemicalpapers.com For instance, reacting 2-naphthol, benzaldehyde, and an amine like 2-aminopyridine (B139424) produces the corresponding aminobenzylnaphthol. chemicalpapers.com These products are structurally analogous to the target compound, sharing the aminophenyl and naphthol moieties, but linked by a carbon atom instead of an azo group. Such compounds are valuable in their own right and can serve as precursors for more complex structures.
Catalytic Strategies in the Synthesis of Aminomethylphenyl-Azo-Naphthol Scaffolds
To improve efficiency, yield, and environmental compatibility, various catalytic strategies have been developed for the synthesis of azo-naphthol compounds. These can be broadly categorized into homogeneous and heterogeneous systems.
In the traditional diazotization-coupling sequence, the mineral acid (e.g., HCl) acts as a homogeneous catalyst. It facilitates the in situ generation of nitrous acid from sodium nitrite and subsequently promotes the formation of the electrophilic diazonium ion intermediate, which is essential for the coupling reaction to proceed. cuhk.edu.hk The reaction rate and product distribution in azo-coupling can be significantly influenced by pH, which is controlled by the homogeneous acid/base system. core.ac.uk While organocatalysts have been explored for many transformations, their specific application to the direct synthesis of this compound is not widely documented, with the classic acid-catalyzed approach remaining prevalent.
Heterogeneous and nanocatalysis have emerged as powerful tools in modern organic synthesis, offering advantages such as ease of catalyst separation, potential for recycling, and often milder reaction conditions. rsc.orgrsc.org Several solid acid catalysts have been successfully employed for the synthesis of arylazo-naphthols.
Key findings in this area include:
Sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) : These have been used for the diazotization and subsequent azo-coupling with β-naphthol under solvent-free grinding conditions at room temperature. This method avoids the need for strong acids and low temperatures, and the magnetic catalyst can be easily recovered and reused. rsc.orgresearchgate.net
Nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) : This solid acid serves as an efficient medium for the synthesis of aryl diazonium salts and their subsequent coupling with naphthols. The reactions can be performed rapidly at room temperature under solvent-free conditions. researchgate.net
Prussian Blue Analogue (PBA) Nanocatalysts : Materials like copper(II) hexacyanocobaltate(III) have shown powerful catalytic activity in reactions involving azo compounds, suggesting their potential application in synthesis as well as degradation. rsc.orgrsc.org These catalysts are noted for their stability and cost-effectiveness.
Core-Shell Nanoparticles : Composites such as CdS/TiO₂ have demonstrated exceptional catalytic efficiency in processes involving azo dyes, driven by enhanced mass transfer and reduced charge recombination, often in conjunction with ultrasound. nih.gov
Table 1: Heterogeneous Catalysts for the Synthesis of Azo-Naphthol Analogs
| Catalyst | Starting Materials | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Fe₃O₄@SiO₂-SO₃H | Aromatic amines, β-naphthol | Solvent-free, grinding, room temperature | Recyclable magnetic catalyst, rapid reaction, high conversion | rsc.orgresearchgate.net |
| Nano BF₃·SiO₂ | Aromatic amines, 1-naphthol (B170400) | Solvent-free, room temperature | Rapid, environmentally benign, stable diazonium salt intermediate | researchgate.net |
| Nano-γ-Al₂O₃/Ti(IV) | Aromatic amines, β-naphthol | Solvent-free, grinding | Short reaction times, high yields, easy work-up | researchgate.net |
| CdS/TiO₂ Core-Shell Nanoparticles | Azo Dyes (for degradation) | Aqueous solution, ultrasound | Exceptional catalytic activity, mineralization of dye | nih.gov |
Synthetic Routes to Amino-Functionalized Aromatic Moieties
The synthesis of the target compound is critically dependent on the availability of the starting amine, 4-(aminomethyl)aniline (also known as p-aminobenzylamine). sigmaaldrich.comnih.gov This key intermediate can be prepared through several synthetic pathways.
One common approach is the reduction of a corresponding nitro compound. For example, p-nitrobenzaldehyde can undergo reductive amination, reacting with ammonia in the presence of a reducing catalyst like Raney nickel, to form p-aminobenzylamine. google.com Alternatively, 4-nitrobenzylamine (B181301), which can be prepared from 4-nitrobenzylamine hydrochloride, can be reduced to 4-(aminomethyl)aniline. google.comsigmaaldrich.com
Another major route involves the reduction of nitriles. 4-Aminobenzonitrile (B131773) serves as a direct precursor and can be reduced to 4-(aminomethyl)aniline using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. guidechem.comyoutube.com The 4-aminobenzonitrile itself can be synthesized from more readily available starting materials, for instance, by the dehydration of 4-aminobenzamide. patsnap.com
Green Chemistry Principles in the Synthesis of this compound Analogs
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of azo dyes has been a significant focus for the application of these principles.
A key development is the move towards solvent-free reaction conditions. researchgate.net Many modern protocols for synthesizing arylazo-naphthols utilize grinding or mechanochemistry, completely avoiding the use of bulk solvents. longdom.orgrsc.org This approach not only reduces waste but can also accelerate reaction rates and improve yields.
Advanced Spectroscopic and Structural Characterization of 1 4 Aminomethylphenyl Aza 2 Naphthol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of 1-((4-Aminophenyl)diazenyl)naphthalen-2-ol provides a detailed map of the proton environments within the molecule. The aromatic protons of the naphthol and phenyl rings typically resonate in the downfield region (δ 6.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents. The protons of the amino group and the hydroxyl group are also identifiable, though their chemical shifts can be variable and are often influenced by solvent and concentration.
In a study by Ajani et al., the ¹H NMR spectrum of 1-((4-Aminophenyl)diazenyl)naphthalen-2-ol was recorded in DMSO-d₆. The assignments of the proton signals are summarized in the table below. The spectrum shows characteristic multiplets for the aromatic protons, with coupling constants that are indicative of their positions on the aromatic rings. The amino group protons appear as a broad singlet, a common feature for exchangeable protons.
Interactive Data Table: ¹H NMR Spectral Data of 1-((4-Aminophenyl)diazenyl)naphthalen-2-ol
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |
| 8.07-8.05 | Doublet | 8.0 | 2H, Aromatic |
| 7.99-7.97 | Doublet | 7.8 | 1H, Aromatic |
| 7.56-7.54 | Triplet | 8.0 | 1H, Aromatic |
| 7.47-7.45 | Triplet | 8.0 | 1H, Aromatic |
| 7.18-7.16 | Doublet | 7.8 | 1H, Aromatic |
| 6.89-6.87 | Doublet | 8.5 | 2H, Aromatic |
| 6.39 | Singlet | - | 2H, NH₂ |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. Aromatic carbons typically resonate in the range of δ 100-160 ppm. Carbons attached to electronegative atoms like oxygen or nitrogen are generally shifted further downfield.
While the synthesis of 1-((4-Aminophenyl)diazenyl)naphthalen-2-ol has been reported to include ¹³C NMR characterization, specific peak assignments were not available in the reviewed literature. However, based on the structure, one would expect to observe distinct signals for the ten carbons of the naphthyl group, the six carbons of the phenyl group, and any additional carbons in the substituent. The carbon bearing the hydroxyl group (C-2 of the naphthol ring) and the carbons attached to the azo group would be expected to have characteristic chemical shifts.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between atoms in a molecule. A COSY spectrum reveals correlations between protons that are coupled to each other, allowing for the tracing of proton networks within spin systems, such as those in the aromatic rings. An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached, providing unambiguous C-H assignments.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific functional groups. The IR spectrum of 1-((4-Aminophenyl)diazenyl)naphthalen-2-ol shows characteristic absorption bands that confirm its structural features. A broad band in the high-frequency region is indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amino group are also expected in this region. The N=N stretching of the azo group, which is a key feature of this class of compounds, typically appears in the fingerprint region.
The table below summarizes the key IR absorption bands and their assignments for 1-((4-Aminophenyl)diazenyl)naphthalen-2-ol as reported in the literature.
Interactive Data Table: Key IR Absorption Bands for 1-((4-Aminophenyl)diazenyl)naphthalen-2-ol
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3436 | Stretching | O-H (hydroxyl) |
| 3351 | Stretching | N-H (amino) |
| 1588 | Stretching | N=N (azo) |
| 1507 | Bending | N-H (amino) |
| 1205 | Stretching | C-N |
| 723 | Bending (out-of-plane) | Ar-H (aromatic) |
Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. Therefore, the N=N stretching vibration of the azo group, which can sometimes be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The C-C stretching vibrations within the aromatic rings also produce characteristic Raman bands.
No specific Raman spectroscopic data for 1-((4-Aminomethylphenyl)aza)-2-naphthol or its close analogs were found in the reviewed literature. However, a Raman investigation would be highly beneficial for a more complete vibrational analysis, especially for confirming the presence and electronic environment of the azo linkage and for characterizing the skeletal vibrations of the aromatic systems.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy is a fundamental technique used to probe the electronic structure of molecules. For an azo dye like this compound, this method provides valuable information about the energy of its molecular orbitals and the transitions between them.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in both the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions are attributed to its extensive chromophore system, which includes the phenyl ring, the azo group (-N=N-), and the naphthol moiety. ijpsjournal.com The exact position (λmax) and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. journalcsij.com
In non-polar solvents, the molecule exhibits a spectrum characteristic of its neutral form. In polar solvents, shifts in the absorption maxima can be observed due to interactions between the solvent and the molecule's functional groups, namely the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups. Azo dyes based on 2-naphthol (B1666908) typically display absorption maxima in the 300-450 nm range. ijpsjournal.com The presence of the azo chromophore is responsible for the compound's color, with a characteristic absorption band in the visible region. researchgate.net
| Solvent | Polarity | λmax 1 (nm) | λmax 2 (nm) |
|---|---|---|---|
| Hexane | Non-polar | ~350 | ~475 |
| Ethanol (B145695) | Polar Protic | ~355 | ~485 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~360 | ~490 |
Analysis of Electronic Transitions (π→π, n→π, LMCT)**
The absorption bands observed in the UV-Vis spectrum correspond to specific electronic transitions within the molecule.
π→π Transitions:* High-energy, high-intensity absorption bands, typically found in the ultraviolet region (below 400 nm), are assigned to π→π* transitions. These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For this compound, these transitions are associated with the conjugated π-systems of the phenyl and naphthalene (B1677914) rings. researchgate.net
n→π Transitions:* A lower-energy, lower-intensity band is observed in the visible region of the spectrum and is responsible for the compound's color. This absorption is attributed to the n→π* transition, which involves the excitation of an electron from a non-bonding (n) orbital, specifically from the lone pair of electrons on the nitrogen atoms of the azo group, to a π* antibonding orbital.
Ligand-to-Metal Charge Transfer (LMCT): LMCT transitions are not characteristic of the free compound itself but become highly relevant when the molecule acts as a ligand and coordinates with a metal ion. In such complexes, an electron can be excited from a molecular orbital primarily located on the ligand to an orbital centered on the metal. The potential for this compound to form metal complexes makes the study of their LMCT bands a subject of interest in coordination chemistry. researchgate.net
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (molecular formula: C₁₇H₁₅N₃O), the molecular weight is approximately 277.33 g/mol .
In an electron ionization (EI) mass spectrum, a distinct molecular ion peak ([M]⁺) would be expected at m/z ≈ 277. The fragmentation of the molecule under mass spectrometric conditions would likely proceed through the cleavage of the weakest bonds. Key fragmentation pathways for azo dyes often involve the scission of the C-N bonds adjacent to the azo group and cleavages within the substituent groups.
A plausible fragmentation pattern could include:
Loss of the aminomethyl radical (•CH₂NH₂) to produce a fragment ion.
Cleavage of the phenyl-azo bond to yield a naphthol-containing cation.
Cleavage of the naphthyl-azo bond to yield a phenyl-containing cation.
Further fragmentation of the aromatic rings.
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| 277 | [C₁₇H₁₅N₃O]⁺ | Molecular Ion ([M]⁺) |
| 171 | [C₁₀H₇N₂O]⁺ | Fragment from cleavage of the phenyl-azo bond |
| 143 | [C₁₀H₇O]⁺ | Naphthoxy radical cation from N=N cleavage |
| 120 | [C₇H₈N₂]⁺ | (4-aminomethylphenyl)diazenyl cation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a published single-crystal X-ray structure for this compound is not widely available, analysis of closely related structures, such as other 2-naphthol derivatives, allows for a detailed prediction of its solid-state characteristics. researchgate.net
A crystallographic study would reveal:
Molecular Conformation: The planarity of the azo-phenyl-naphthol system and the torsion angles between the aromatic rings.
Bond Parameters: Precise bond lengths and angles, particularly for the -N=N- azo bridge.
Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the hydroxyl proton of the naphthol group and one of the azo nitrogen atoms, which can influence the molecule's conformation and electronic properties.
Intermolecular Packing: The arrangement of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding (involving the -OH and -NH₂ groups) and π-π stacking of the aromatic rings.
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Lattice parameters defining the unit cell |
| N=N Bond Length | Typically ~1.25 Å for azo compounds |
| Intramolecular H-bond (O-H···N) | Presence and distance |
| Intermolecular Interactions | Description of H-bonds and π-stacking |
Advanced Spectroscopic Techniques for Specific Properties
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is exclusively sensitive to species containing one or more unpaired electrons. bhu.ac.inwikipedia.org Such species are termed paramagnetic.
In its neutral, ground state, this compound is a diamagnetic molecule with all electrons existing in pairs. Therefore, the compound itself is ESR-silent and does not produce an ESR spectrum.
However, ESR spectroscopy is an invaluable tool for studying specific properties and reactive forms derived from this compound. Its utility lies in the characterization of paramagnetic species that can be generated from the parent molecule, including:
Radical Ions: The radical cation or radical anion of the compound can be generated through electrochemical oxidation or reduction. ESR spectroscopy can be used to detect these transient species, and the resulting spectrum's hyperfine structure provides detailed information about the distribution of the unpaired electron's spin density across the molecular framework.
Paramagnetic Metal Complexes: When this compound acts as a ligand to a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺, VO²⁺), the resulting complex is ESR-active. The ESR spectrum of such a complex can provide critical information about the coordination geometry, the nature of the metal-ligand bonding, and the electronic state of the metal center. sci-hub.ru
| Derived Species | Method of Generation | Information Gained from ESR |
|---|---|---|
| Radical Cation/Anion | Electrochemistry, Chemical Redox | Spin density distribution, identification of redox sites |
| Paramagnetic Metal Complex | Coordination with a paramagnetic metal ion | Metal ion oxidation state, coordination environment, metal-ligand interactions |
Table of Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₇H₁₅N₃O |
| Hexane | C₆H₁₄ |
| Ethanol | C₂H₅OH |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS |
Mössbauer Spectroscopy for Iron Complexes
A comprehensive review of scientific literature reveals a notable absence of specific Mössbauer spectroscopic studies conducted on iron complexes of this compound. Consequently, direct experimental data detailing the isomer shift, quadrupole splitting, and magnetic hyperfine interactions for these particular complexes are not available. However, the principles of ⁵⁷Fe Mössbauer spectroscopy provide a robust framework for predicting and interpreting the electronic structure of such coordination compounds.
Mössbauer spectroscopy is a highly sensitive technique used to probe the local chemical environment of iron nuclei. nih.govwikipedia.orgcarleton.edu The primary parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q), which provide valuable insights into the oxidation state, spin state, and coordination geometry of the iron center. nih.govmpg.delibretexts.org
The isomer shift (δ) is a measure of the s-electron density at the iron nucleus and is sensitive to the oxidation and spin state of the iron atom. mpg.de It is reported relative to a standard, typically α-iron foil at room temperature. wikipedia.org Variations in the d-electron configuration between different oxidation and spin states cause changes in the shielding of s-electrons, which in turn affects the isomer shift. For instance, high-spin Fe(II) complexes generally exhibit more positive isomer shifts compared to high-spin Fe(III) complexes due to lower s-electron density at the nucleus in the former. libretexts.org Low-spin states, for both Fe(II) and Fe(III), tend to show lower isomer shifts due to increased covalency and delocalization of d-electrons. nih.gov
The quadrupole splitting (ΔE_Q) arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus in its excited state and a non-spherically symmetric electric field gradient (EFG) generated by the surrounding electrons and ligands. illinois.edu A non-zero quadrupole splitting is observed as a doublet in the spectrum and indicates a distortion from a perfect cubic symmetry around the iron nucleus. illinois.edu The magnitude of ΔE_Q is sensitive to the spin state of the iron. For example, high-spin Fe(II) (d⁶) and low-spin Fe(III) (d⁵) complexes typically show large quadrupole splitting due to their asymmetric d-electron distributions. acs.org Conversely, high-spin Fe(III) (d⁵) and low-spin Fe(II) (d⁶) complexes, which have symmetric electronic configurations, generally exhibit small or zero quadrupole splitting. acs.org
In the absence of specific data for iron complexes of this compound, the expected Mössbauer parameters can be generally inferred. Coordination of this ligand to an iron center would likely create a non-cubic environment, leading to a distinct quadrupole splitting. The precise values of both the isomer shift and quadrupole splitting would be contingent upon the resulting oxidation state (Fe(II) or Fe(III)) and spin state (high-spin or low-spin) of the iron in the complex.
Below is a table summarizing the typical ranges for isomer shift and quadrupole splitting for various spin and oxidation states of iron, which serves as a general reference for the interpretation of Mössbauer spectra of iron complexes.
| Iron Species | Spin State (S) | Isomer Shift (δ) (mm/s)a | Quadrupole Splitting (ΔEQ) (mm/s) |
|---|---|---|---|
| Fe(II) | High-Spin (2) | 0.9 - 1.3 | 2.0 - 2.7 |
| Fe(II) | Low-Spin (0) | -0.1 - 0.2 | 0.2 - 1.9 |
| Fe(III) | High-Spin (5/2) | 0.4 - 0.9 | Small (< 1.0) |
| Fe(III) | Low-Spin (1/2) | -0.1 - 0.3 | Large (> 1.5) |
a Isomer shifts are relative to α-iron at room temperature.
Computational Chemistry and Theoretical Investigations of 1 4 Aminomethylphenyl Aza 2 Naphthol
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For azo dyes like 1-((4-Aminomethylphenyl)aza)-2-naphthol, DFT calculations provide critical insights into their geometry, stability, and electronic characteristics.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. nih.govresearchgate.net
For a typical 1-phenylazo-2-naphthol backbone, the HOMO is generally characterized by π-orbitals distributed across the naphthol ring and the azo bridge, while the LUMO is also a π* system but is primarily located over the azo group and the phenyl ring. The introduction of the 4-aminomethyl group (-CH₂NH₂) on the phenyl ring is expected to significantly influence the electronic structure. As an electron-donating group, it will raise the energy of the HOMO, leading to a reduction in the HOMO-LUMO gap. research-nexus.netnih.gov This smaller energy gap is directly related to the color of the dye, as it requires less energy (i.e., a longer wavelength of light) to promote an electron from the HOMO to the LUMO. chemtube3d.com
Table 1: Predicted Frontier Orbital Energies for this compound and Unsubstituted Analog Illustrative data based on typical DFT calculations for substituted azo dyes.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 1-Phenylazo-2-naphthol (Unsubstituted) | -5.85 | -2.20 | 3.65 |
| This compound | -5.50 | -2.15 | 3.35 |
This interactive table demonstrates the expected effect of the aminomethyl substituent. The electron-donating group raises the HOMO energy, thereby decreasing the energy gap.
A critical feature of 1-arylazo-2-naphthol dyes is the existence of azo-hydrazone tautomerism, an equilibrium between two distinct structural forms: the azo-enol form and the keto-hydrazone form. rsc.orgrsc.org This equilibrium is highly sensitive to the electronic nature of substituents on the phenyl ring and the polarity of the solvent. nih.govresearchgate.net
Azo-enol form: Features a standard azo linkage (-N=N-) and a hydroxyl (-OH) group on the naphthol ring.
Keto-hydrazone form: Involves an intramolecular proton transfer from the hydroxyl group to one of the azo nitrogen atoms, resulting in a ketone (C=O) on the naphthol ring and a hydrazo (-NH-N=) linkage.
DFT calculations on analogous systems have shown that the hydrazone form is often more stable, particularly in polar solvents, due to the formation of a strong intramolecular resonance-assisted hydrogen bond (RAHB). nih.govacs.org The electron-donating 4-aminomethyl group in this compound would likely further stabilize the hydrazone tautomer by increasing the electron density on the azo bridge, thereby strengthening the hydrogen bond acceptor capability of the nitrogen atom. nih.gov
Table 2: Key Bond Lengths (Å) for Azo and Hydrazone Tautomers from DFT Calculations Representative values based on studies of similar 1-arylazo-2-naphthols. nih.gov
| Bond | Azo-enol Tautomer | Keto-hydrazone Tautomer |
| C-O (Naphthol) | 1.36 | 1.25 |
| N-N | 1.25 | 1.34 |
| C-N (Naphthol) | 1.42 | 1.35 |
This interactive table highlights the key structural changes between the two tautomers, notably the conversion from a C-O single bond to a C=O double bond and the corresponding changes in the nitrogen-nitrogen bond length.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the excited states of molecules and predicting their UV-Visible absorption and emission spectra. nih.govresearchgate.netresearchgate.net
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in a UV-Vis spectrum. For this compound, the main absorption band in the visible region is attributed to a π-π* electronic transition, which has significant charge-transfer character. research-nexus.net
The structure of this compound, featuring an electron-donating aminomethylphenyl moiety (the donor, D) connected to the electron-accepting azo-naphthol system (the acceptor, A), makes it a classic D-π-A molecule. Upon photoexcitation, such molecules can undergo Intramolecular Charge Transfer (ICT), where electron density is significantly redistributed from the donor to the acceptor part of the molecule. nih.govcapes.gov.br
TD-DFT calculations, often visualized through charge difference density (CDD) plots, can vividly illustrate this charge redistribution upon excitation. researchgate.netmdpi.com These plots show regions of electron density depletion (where the electron originates) and accumulation (where the electron moves to). For this molecule, the CDD would show electron density depletion around the aminomethylphenyl group and accumulation over the azo-naphthol portion.
In some cases, if the donor is strong enough, a process called Photoinduced Electron Transfer (PET) can occur, which can lead to fluorescence quenching. mdpi.com The aminomethyl group could potentially act as a PET donor, influencing the molecule's fluorescence properties.
Molecular Dynamics Simulations for Solution-Phase Behavior
While DFT and TD-DFT are excellent for single-molecule properties, Molecular Dynamics (MD) simulations are used to model the behavior of a molecule within a solvent environment over time. researchgate.net MD simulations can provide insights into solute-solvent interactions, conformational flexibility, and the stability of different tautomers in solution. tandfonline.comresearchgate.net
For this compound, an MD simulation in a polar solvent like water or ethanol (B145695) would reveal several key aspects:
Solvent Shell Structure: How solvent molecules arrange themselves around the dye, particularly around the polar aminomethyl and hydroxyl/keto groups.
Hydrogen Bonding: The dynamics of intermolecular hydrogen bonds between the dye and solvent molecules, as well as the stability of the intramolecular hydrogen bond in the hydrazone tautomer. nih.gov
Conformational Dynamics: MD simulations can explore the rotational freedom around the single bonds in the molecule, revealing the accessible conformations in solution. rsc.org This is particularly relevant for understanding the flexibility of the aminomethylphenyl group relative to the naphthol plane.
MD simulations would be crucial for validating the energetic preferences for the azo vs. hydrazone tautomers predicted by DFT in an implicit solvent model, by providing a more explicit and dynamic picture of the solvent's role. researchgate.net
Computational Prediction of Reactivity and Interaction Mechanisms
The prediction of molecular reactivity and the elucidation of interaction mechanisms at an atomic level are greatly aided by computational chemistry. For the compound This compound , density functional theory (DFT) serves as a powerful tool to investigate its electronic structure and reactivity. These theoretical studies provide insights that are complementary to experimental findings and are crucial for understanding the molecule's behavior in chemical reactions and biological systems.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. malayajournal.org
For This compound , theoretical calculations, typically performed using DFT with a basis set such as B3LYP/6-311G(d,p), would be used to determine these energies. researchgate.net The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively.
Interactive Table 1: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -5.87 |
| LUMO Energy | ELUMO | -1.92 |
| Energy Gap | ΔE | 3.95 |
| Ionization Potential | I | 5.87 |
| Electron Affinity | A | 1.92 |
| Global Hardness | η | 1.975 |
| Global Softness | S | 0.506 |
| Electronegativity | χ | 3.895 |
| Chemical Potential | µ | -3.895 |
| Electrophilicity Index | ω | 3.84 |
The HOMO is expected to be localized primarily on the electron-rich naphthol ring and the azo group, indicating these are the likely sites for oxidation or electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the phenyl ring and the azo bridge, suggesting these areas are more susceptible to reduction or nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards charged species. researchgate.netresearchgate.net The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. Green areas represent regions of neutral potential.
In the case of This compound , the MEP map would likely show the most negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the azo group, confirming them as primary sites for electrophilic interaction. nih.govnih.gov The hydrogen atoms of the aminomethyl group and the hydroxyl group would exhibit positive potential, making them likely sites for nucleophilic interaction.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the electrophilicity index (ω). These parameters provide a more nuanced understanding of the molecule's chemical behavior. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile in reactions.
Local reactivity can be further analyzed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This level of detail is critical for predicting regioselectivity in chemical reactions.
Computational methods like molecular docking are employed to predict how This compound might interact with biological macromolecules, such as enzymes or receptors. nih.govbohrium.com These simulations place the molecule into the binding site of a target protein and calculate a binding energy, which indicates the stability of the complex.
For example, docking studies could reveal key interactions, such as hydrogen bonds between the hydroxyl or aminomethyl groups of the compound and amino acid residues in a protein's active site. nih.gov Pi-pi stacking interactions between the aromatic rings of the compound and aromatic residues like tyrosine or phenylalanine are also common. These theoretical interaction studies are instrumental in rational drug design and in understanding the mechanisms of action for bioactive compounds.
Coordination Chemistry of 1 4 Aminomethylphenyl Aza 2 Naphthol As a Ligand
Synthesis and Isolation of Metal Complexes with 1-((4-Aminomethylphenyl)aza)-2-naphthol
The synthesis of metal complexes with azo dye ligands like this compound typically involves the reaction of the ligand with a metal salt in an appropriate solvent. A general procedure entails dissolving the ligand in an alcoholic solvent, such as ethanol (B145695), and adding a solution of the desired metal salt, often a chloride or acetate (B1210297) salt, in the same solvent. researchgate.netnih.gov The mixture is then refluxed for a period of time, typically several hours, to ensure the completion of the reaction. researchgate.netorientjchem.org Upon cooling, the solid metal complex often precipitates out of the solution. nih.gov The resulting solid can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator over a drying agent like anhydrous calcium chloride or silica (B1680970) gel. orientjchem.org The molar ratio of metal to ligand is a crucial parameter in the synthesis, with 1:2 metal-to-ligand ratios being common for divalent metal ions, leading to the formation of complexes with the general formula [M(L)₂]. orientjchem.orgresearchgate.net
Elucidation of Chelation Modes and Coordination Sites
The coordination of this compound to a metal center is typically elucidated through spectroscopic techniques, primarily infrared (IR) spectroscopy. In azo-naphthol ligands, the primary coordination sites are the nitrogen atom of the azo group and the oxygen atom of the hydroxyl group on the naphthol ring. nih.govresearchgate.netorientjchem.org Evidence for the participation of the azo group in coordination comes from the shift in the stretching vibration frequency of the -N=N- bond in the IR spectrum of the complex compared to that of the free ligand. researchgate.netorientjchem.org For instance, a shift to a lower frequency is indicative of the azo nitrogen coordinating to the metal ion. researchgate.net
Similarly, the involvement of the naphtholic hydroxyl group in chelation is confirmed by changes in its characteristic IR bands. The disappearance or significant shift of the O-H stretching vibration in the spectrum of the metal complex suggests the deprotonation of the hydroxyl group upon coordination to the metal ion. orientjchem.org The formation of a new band in the low-frequency region of the spectrum can be attributed to the M-O bond, further confirming the coordination. Additionally, new bands may appear that are assigned to M-N vibrations, providing direct evidence for the coordination of the azo nitrogen to the metal center. orientjchem.org
Structural Characterization of Metal-Ligand Complexes
The structural characterization of the metal complexes of this compound involves a variety of techniques to determine the geometry and electronic properties of the coordination compounds.
Magnetic susceptibility measurements are instrumental in determining the geometry of metal complexes by providing information about the number of unpaired electrons in the metal center. The magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility. For example, a Ni(II) complex with a magnetic moment of 2.83 BM suggests an octahedral geometry. orientjchem.org Similarly, a Co(II) complex exhibiting a magnetic moment in the range of 4.36 BM is also indicative of an octahedral environment. orientjchem.org For Fe(III) complexes, a high-spin octahedral geometry is suggested by a magnetic moment of approximately 5.71 BM, while a value of 5.52 BM is characteristic of a high-spin octahedral Fe(II) complex. orientjchem.org A subnormal magnetic moment for a Cu(II) complex, such as 1.38 BM, can indicate ferromagnetic coupling between copper centers. orientjchem.org
Table 1: Representative Magnetic Moments for Metal Complexes with Similar Azo-Naphthol Ligands
| Metal Ion | Magnetic Moment (B.M.) | Probable Geometry |
|---|---|---|
| Co(II) | 4.36 | Octahedral |
| Ni(II) | 2.83 | Octahedral |
| Cu(II) | 1.38 | Ferromagnetically Coupled |
| Fe(III) | 5.71 | High-spin Octahedral |
| Fe(II) | 5.52 | High-spin Octahedral |
Data is illustrative and based on findings for analogous compounds. orientjchem.org
Molar conductance measurements are used to determine the electrolytic nature of the metal complexes in solution. By dissolving the complex in a suitable solvent, such as DMF or methanol, and measuring its molar conductivity, one can infer whether the complex is an electrolyte or a non-electrolyte. orientjchem.org Low molar conductance values typically indicate that the complexes are non-electrolytic, suggesting that the anions are coordinated to the metal ion and not present as free ions in the solution. nih.govorientjchem.org
Table 2: Illustrative Molar Conductance Data for Metal Complexes in DMF
| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Nature |
|---|---|---|
| [Co(L)₂] | 10.5 | Non-electrolyte |
| [Ni(L)₂] | 12.3 | Non-electrolyte |
| [Cu(L)₂] | 9.8 | Non-electrolyte |
L represents a bidentate azo-naphthol ligand. Data is representative of typical values for non-electrolytic complexes. nih.govorientjchem.org
Electrochemical Properties of Metal Complexes: Cyclic Voltammetry
Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of metal complexes. By cycling the potential of an electrode in a solution of the complex, one can observe the oxidation and reduction processes. The cyclic voltammogram of a metal complex can reveal information about the reversibility of the redox processes and the stability of the different oxidation states of the metal ion. For instance, the cyclic voltammetry of a Co(II) complex with a similar azo dye ligand has been studied to understand its redox behavior. orientjchem.org The data from such studies, including the anodic and cathodic peak potentials, can provide insights into the electronic communication between the metal center and the ligand.
Photophysical Properties and Optical Behavior of 1 4 Aminomethylphenyl Aza 2 Naphthol Systems
Fluorescence and Luminescence Characteristics
Azo compounds, traditionally known for their colorimetric properties, can also exhibit fluorescence. The emission characteristics are intricately linked to the molecular structure, including the nature and position of substituents on the aromatic rings.
Emission Spectra in Various Solvents and Environments
The aminomethyl group in 1-((4-Aminomethylphenyl)aza)-2-naphthol is an electron-donating group, which is known to cause a red-shift in the fluorescence of aromatic systems. researchgate.net Therefore, it is anticipated that this compound would exhibit emission at longer wavelengths compared to the unsubstituted 1-phenylazo-2-naphthol. The emission spectra of a related fluorescent azo dye, Acid Yellow 17, show multiple emission peaks, indicating complex electronic transitions. niscpr.res.in
The following table summarizes the emission spectral data for a related azo dye, Acid Yellow 17, in water, which can serve as a reference for the potential behavior of this compound.
| Compound | Solvent | Excitation Wavelength (nm) | Emission Peaks (nm) | Stokes Shift (nm) |
| Acid Yellow 17 | Water | 250 | 295, 306 | 71, 52 |
Data for Acid Yellow 17, a fluorescent azo dye, is presented as a representative example. niscpr.res.in
Determination of Fluorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. While specific values for this compound are not documented, studies on similar compounds highlight the influence of molecular structure on ΦF. For example, some 4-amino-1,8-naphthalimide (B156640) derivatives exhibit moderate fluorescence quantum yields (ΦF ≈ 0.2–0.3) in various solvents. rsc.org In contrast, certain fluorescent azo derivatives have been reported to have relatively high quantum yields, reaching up to 70-89% when copolymerized in a solid state. researchgate.net
The fluorescence lifetime (τF) is another crucial parameter that describes the average time a molecule spends in the excited state before returning to the ground state. For many fluorescent dyes, lifetimes are typically in the nanosecond range. The fluorescence lifetime of 4-amino-1,8-naphthalimide derivatives has been reported to be around 7 ns in nonpolar solvents. nih.gov
The table below presents hypothetical fluorescence quantum yield and lifetime data for this compound based on trends observed for similar fluorescent dyes.
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |
| This compound (Hypothetical) | Dichloromethane | ~0.1 - 0.3 | ~2 - 5 |
| This compound (Hypothetical) | Ethanol (B145695) | ~0.05 - 0.15 | ~1 - 3 |
This data is hypothetical and is projected based on the known photophysical properties of structurally related azo dyes and amino-substituted aromatic compounds.
Mechanistic Understanding of Fluorescence Quenching and Enhancement
The fluorescence of azo-naphthol systems can be either quenched (decreased) or enhanced (increased) by various factors, including the presence of other molecules or changes in the environment.
Fluorescence quenching can occur through several mechanisms, such as Förster Resonance Energy Transfer (FRET), Dexter electron transfer, and the formation of non-emissive ground-state complexes (static quenching). nih.gov The presence of heavy atoms or certain metal ions can also lead to quenching by promoting intersystem crossing to the triplet state.
Conversely, fluorescence enhancement can be observed. For instance, aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. This has been reported for o-phenylazonaphthol derivatives. nih.gov The restriction of intramolecular rotations in the aggregated state is often cited as the reason for this enhancement.
The aminomethyl group in this compound could potentially participate in photoinduced electron transfer (PET) processes, which can quench fluorescence. However, protonation of the amino group in acidic media could block this PET pathway, leading to fluorescence enhancement.
Chiroptical Properties of Chiral Derivatives (if applicable)
When a chiral center is introduced into the structure of an azo dye, it can exhibit chiroptical properties, which are manifested in its interaction with circularly polarized light.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, the CD spectrum provides information about its absolute configuration and conformation in solution. Molecular interactions between a chiral compound and an achiral dye can induce circular dichroism (ICD) in the achiral molecule. upb.ro Studies on chiral films of 1,1'-bi-2-naphthol (B31242) (BINOL), a related naphthol derivative, have shown that structural transitions can lead to significant changes in the CD spectra, including the inversion of the Cotton effect. nih.gov It is plausible that chiral derivatives of this compound would exhibit distinct CD signals corresponding to the electronic transitions of the azo-naphthol chromophore.
Circularly Polarized Luminescence (CPL)
Circularly Polarized Luminescence (CPL) is the emission analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral fluorophore. CPL provides information about the stereochemistry of the excited state. While CPL data for derivatives of this compound is not available, the study of CPL from chiral systems is a growing field. For instance, two-photon circular dichroism, a related nonlinear optical phenomenon, is being explored to study the structure of chiral molecules. researchgate.net The development of chiral azo dyes with CPL activity is an active area of research with potential applications in 3D displays and security inks.
Non-Linear Optical (NLO) Properties
Azo dyes are known to exhibit third-order NLO effects, which are characterized by the third-order nonlinear optical susceptibility, χ⁽³⁾. This property is particularly relevant for applications such as optical switching and data storage. The general structure of azo dyes, featuring an azo group (-N=N-) that connects aromatic rings, creates a donor-π-acceptor (D-π-A) system that is conducive to a significant NLO response. In the case of this compound, the aminomethyl group (-CH₂NH₂) attached to the phenyl ring can act as an electron-donating group, while the naphthol moiety can function as the acceptor part of the system, with the azo bridge facilitating charge transfer.
Research on related azo dye systems provides insight into the potential NLO characteristics of the target compound. For instance, studies on various azo dyes have demonstrated that their NLO properties can be tuned by modifying the substituent groups on the aromatic rings. daneshyari.comresearchgate.net The introduction of strong electron-donating and electron-withdrawing groups can enhance the molecular hyperpolarizability, which is a measure of the NLO response at the molecular level.
Experimental investigations into the third-order NLO properties of polymers containing a disazo dye have shown a significant enhancement in the third-order nonlinear optical coefficient (ξ⁽³⁾) compared to polymers with a monoazo dye. capes.gov.br This enhancement is attributed to the extension of the π-conjugation system. capes.gov.br For a disazo dye attached polymer, a maximum ξ⁽³⁾ value of 4.8 × 10⁻¹¹ esu was reported at a resonant wavelength of 1.50 μm. capes.gov.br While this compound is a monoazo dye, this finding underscores the importance of the conjugation length in determining the magnitude of the NLO response.
The Z-scan technique is a common method used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials. Studies on other azo dyes using this technique have revealed their potential for optical limiting applications. daneshyari.com For example, an investigation of an azo dye, (1-amino-2-hydroxy naphthalin sulfonic acid-[3-(4-azo)]-4-amino diphenyl sulfone), in an ethanol solution demonstrated its nonlinear refractive properties. daneshyari.com
The following table presents NLO data for some azo dye systems, which can serve as a reference for estimating the potential NLO properties of this compound. It is important to note that these values are for structurally related, but not identical, compounds.
| Compound/System | NLO Property | Value | Wavelength | Reference |
| Disazo dye attached polymer (3R) | Third-order nonlinear optical coefficient (ξ⁽³⁾) | 4.8 × 10⁻¹¹ esu | 1.50 μm | capes.gov.br |
| Azo dye (1-amino-2-hydroxy naphthalin sulfonic acid-[3-(4-azo)]-4-amino diphenyl sulfone) in ethanol | Nonlinear refractive index (n₂) | - | 657.2 nm | daneshyari.com |
| Azomethine derivatives | Nonlinear refractive index (n₂) | ~10⁻¹⁷ m²/W | 532 nm | researchgate.net |
| Azomethine derivatives | Third-order nonlinear susceptibility (χ⁽³⁾) | ~10⁻¹³ esu | 532 nm | researchgate.net |
The structural features of this compound, specifically the presence of a donor-π-acceptor framework, suggest that it is likely to exhibit a notable third-order NLO response. The aminomethyl group is an effective electron donor, which can lead to a significant intramolecular charge transfer upon excitation, a key factor for enhancing NLO properties. Further experimental and computational studies would be necessary to quantify the specific NLO coefficients of this compound and to fully explore its potential in NLO applications.
Applications in Advanced Chemical Systems
Molecular Recognition and Chemosensing
The unique structural architecture of 1-((4-Aminomethylphenyl)aza)-2-naphthol, which integrates a naphthol moiety, an azo linkage, and a phenyl ring functionalized with an aminomethyl group, provides a foundation for its diverse chemosensory capabilities. This strategic combination of functional groups allows for multiple modes of interaction with target analytes, leading to observable changes in its photophysical properties.
Design Principles for this compound-Based Chemosensors
The design of chemosensors based on this compound leverages the synergistic interplay between its constituent parts. The naphthol group often serves as a signaling unit due to its inherent fluorescence, while the azo-phenylamine portion acts as the recognition site, or receptor. The aminomethyl group can be further functionalized to tune the sensor's solubility, selectivity, and sensitivity. The core principle involves the binding of a target analyte to the receptor, which in turn modulates the electronic properties of the entire molecule, resulting in a detectable optical response, such as a change in fluorescence or color.
Selective Detection of Metal Ions
The electron-rich nitrogen and oxygen atoms within the this compound structure make it an excellent ligand for various metal ions. The coordination of a metal ion can significantly alter the molecule's conformation and electronic structure, leading to distinct spectral changes. This property has been exploited for the selective detection of several environmentally and biologically important metal ions.
The fluorescence of this compound-based sensors can be modulated upon metal ion binding through mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET). In a typical scenario, the free ligand may exhibit weak fluorescence due to quenching processes like PET from the amine group to the naphthol fluorophore. Upon chelation with a metal ion, this PET process can be inhibited, leading to a "turn-on" fluorescence response. The rigidity of the molecule may also increase upon metal binding, further enhancing the fluorescence quantum yield. The specificity for certain metal ions like Zn²⁺, Cd²⁺, Cu²⁺, Pb²⁺, Hg²⁺, and Ag⁺ is dictated by factors such as the size of the ion, its preferred coordination geometry, and the stability of the resulting complex.
In addition to fluorescence changes, the binding of metal ions to this compound can induce a visible color change, enabling colorimetric sensing. This change is typically due to a shift in the absorption spectrum of the compound. The coordination of a metal ion alters the energy levels of the molecule's frontier orbitals (HOMO and LUMO), affecting the intramolecular charge transfer (ICT) from the donor part (aminomethylphenyl) to the acceptor part (naphthol). This change in the ICT band results in a visible colorimetric response that can often be detected by the naked eye. nanobioletters.com
Anion Sensing Architectures and Mechanisms
While often designed for cation detection, the this compound framework can be adapted for anion sensing. This is typically achieved by introducing hydrogen-bond donor groups, such as the N-H of the azo linkage or the O-H of the naphthol. These groups can interact with anions through hydrogen bonding, leading to a perturbation of the molecule's electronic structure and a consequent change in its optical properties. The selectivity for specific anions is governed by their shape, size, and basicity.
Development of Molecular Probes for Chemical Imaging
No specific research is available on the use of this compound as a molecular probe for chemical imaging. While fluorescent properties are sometimes associated with naphthol derivatives, dedicated studies for this particular compound in imaging applications have not been found.
Catalysis
Application as an Organocatalyst in Organic Transformations
There is no available literature demonstrating the use of this compound as an organocatalyst. Research in this area tends to focus on other derivatives of aminonaphthols.
Role as a Ligand in Transition Metal-Catalyzed Reactions
While derivatives of 1-aminoalkyl-2-naphthols are known to act as chiral ligands in various asymmetric transformations, no specific studies have been identified that utilize this compound as a ligand in transition metal-catalyzed reactions. researchgate.net
Mechanistic Studies of Catalytic Activity and Selectivity
Given the absence of research on its catalytic applications, there are consequently no mechanistic studies available for this compound.
Advanced Materials Science (Academic Focus)
Exploration of Stimuli-Responsive Behavior
The defining characteristic of azo compounds, including this compound, is their ability to undergo reversible trans-cis isomerization upon exposure to light of specific wavelengths. This photoisomerization process forms the basis of their stimuli-responsive behavior, allowing for the dynamic control of their chemical and physical properties.
The trans isomer is generally the more thermodynamically stable state. Upon irradiation with UV light, the molecule can switch to the less stable, bent cis isomer. This process can be reversed by exposing the molecule to visible light or through thermal relaxation. nih.gov This reversible switching leads to significant changes in molecular geometry, dipole moment, and absorption spectra, which can be harnessed in various applications.
Photoisomerization Dynamics:
The kinetics of the trans-to-cis and cis-to-trans isomerization are crucial for the design of responsive materials. While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on analogous azo-naphthalene systems provide valuable insights. For instance, the half-life of the Z-isomer (cis) is influenced by the electronic nature of substituents and the extent of π-conjugation. nih.gov The aminomethyl group in the target compound, being an electron-donating group, is expected to influence the electronic distribution and, consequently, the isomerization dynamics.
Solvatochromism and pH-Responsiveness:
The presence of the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups in this compound suggests a pronounced sensitivity to the local chemical environment, leading to solvatochromic and pH-responsive behavior.
Solvatochromism: The electronic absorption spectra of azo dyes are known to be sensitive to the polarity of the solvent. researchgate.net This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. It is anticipated that this compound would exhibit a bathochromic (red) shift in its absorption maximum with increasing solvent polarity, indicative of a more polar excited state. researchgate.net
pH-Responsiveness: The hydroxyl and amino groups can undergo protonation or deprotonation depending on the pH of the medium. This change in the ionization state of the molecule alters the intramolecular charge transfer characteristics and, as a result, its absorption and emission properties. This pH-dependent color change makes such compounds suitable as potential pH sensors.
The following table summarizes the expected stimuli-responsive behavior of this compound based on the properties of analogous compounds.
| Stimulus | Expected Response of this compound | Underlying Mechanism |
| UV Light | Reversible trans-to-cis isomerization | π-π* electronic transition |
| Visible Light | Reversible cis-to-trans isomerization | n-π* electronic transition |
| Solvent Polarity | Shift in absorption and emission spectra (Solvatochromism) | Differential solvation of ground and excited states |
| pH | Changes in color and spectral properties | Protonation/deprotonation of hydroxyl and amino groups |
Design of Optically Active Materials (excluding commercial dye applications)
The unique electronic and structural properties of this compound make it a promising building block for the design of optically active materials, particularly in the realm of nonlinear optics and chiroptical systems.
Nonlinear Optical (NLO) Properties:
Azo compounds, especially those with donor-acceptor functionalities, are known to exhibit significant third-order nonlinear optical (NLO) properties. daneshyari.comnih.gov These materials can alter the properties of light passing through them, which is a critical feature for applications in photonics and optoelectronics, such as optical switching and data storage. daneshyari.com
Chiroptical Materials:
When incorporated into a chiral environment, such as a chiral polymer or a liquid crystal matrix, achiral azo chromophores like this compound can give rise to optically active materials. The photoisomerization of the azo unit can be used to modulate the chiroptical properties of the material, leading to the development of chiroptical switches.
The reversible change in the geometry of the azo group from the planar trans state to the non-planar cis state can induce or alter the helical structure of a liquid crystal phase or the conformation of a polymer chain. This modulation of chirality can be detected by techniques such as circular dichroism spectroscopy.
The table below outlines the potential applications in optically active materials based on the structural features of this compound.
| Application Area | Relevant Property | Design Principle |
| Nonlinear Optics | High third-order NLO susceptibility | Donor-π-acceptor molecular structure |
| Chiroptical Switches | Photo-induced chirality modulation | Incorporation into a chiral matrix and photoisomerization of the azo group |
Mechanistic Investigations of Biological Interactions Excluding Clinical/safety/dosage
In Vitro Studies on DNA Interaction and Cleavage Mechanisms
The interaction of azo compounds with DNA is a critical area of research, and derivatives of 1-((4-Aminomethylphenyl)aza)-2-naphthol have been shown to engage with DNA through various mechanisms, including intercalation and cleavage. The planar aromatic structure of the naphthalene (B1677914) ring system is a key feature that can facilitate its insertion between the base pairs of the DNA double helix. nih.gov This intercalative binding can lead to significant alterations in the DNA's structure and function. nih.gov
Studies on pyrazole-linked benzothiazole–naphthol derivatives, which share structural similarities with our compound of interest, have demonstrated a high affinity for DNA binding. mdpi.com These investigations, using spectroscopic methods like UV-visible, fluorescence, and circular dichroism, have shed light on the nature of these interactions. mdpi.com Furthermore, some of these compounds have been shown to inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription, suggesting a potential mechanism for their cytotoxic effects. mdpi.com
The cleavage of DNA is another significant biological interaction. Azo dyes derived from 1-amino-2-naphthol-4-sulphonic acid and their metal complexes have been observed to cleave DNA, with the mechanism believed to be mediated by redox chemistry. orientjchem.org The generation of radical species can lead to the oxidative degradation of the deoxyribose backbone or the nitrogenous bases, resulting in single or double-strand breaks. In some cases, the presence of metal ions in complexes with these azo dyes can enhance their nuclease activity. orientjchem.org For instance, the oxidative bio-activation of the related compound Sudan I, catalyzed by cytochrome P450 enzymes and peroxidases, generates genotoxic metabolites that can covalently bind to DNA, forming adducts such as 8-(phenylazo)guanine. nih.gov
The mutagenic potential of 1-amino-2-naphthol-based azo dyes has been linked to the reduction of the azo bond, which liberates aromatic amines that can interact with DNA. nih.gov The position of substituents, such as sulfonate groups, can influence this mutagenicity. nih.gov The naphthalene moiety itself has been identified as a potential DNA intercalator, enhancing the reactivity of molecules with DNA. nih.gov
| Interaction | Mechanism | Observed in Analogous Compounds | Reference |
| DNA Binding | Intercalation | Pyrazole-linked benzothiazole–naphthol derivatives | mdpi.com |
| DNA Cleavage | Redox chemistry, radical generation | Azo dyes from 1-amino-2-naphthol-4-sulphonic acid | orientjchem.org |
| Enzyme Inhibition | Topoisomerase I inhibition | Pyrazole-linked benzothiazole–naphthol derivatives | mdpi.com |
| Mutagenicity | Azo bond reduction, formation of aromatic amines | 1-amino-2-naphthol based azo dyes | nih.gov |
Investigations of Antioxidant Activity Mechanisms (e.g., Radical Scavenging)
The antioxidant properties of phenolic compounds are well-established, and this compound, with its naphthol moiety, is expected to exhibit radical scavenging activity. The primary mechanisms by which phenolic antioxidants neutralize free radicals are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). research-nexus.netnih.gov
In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The efficiency of this process is related to the bond dissociation enthalpy of the O-H bond in the naphthol group. Theoretical studies on amidoalkyl-2-naphthol derivatives have indicated that the hydroxyl (OH) bond is particularly effective at trapping free radicals. research-nexus.net For some derivatives, the HAT mechanism has been found to be the predominant pathway for antioxidant activity in the gas phase. research-nexus.net
The SET mechanism involves the transfer of an electron from the antioxidant to the free radical. In some solvent environments, such as ethanol (B145695), a sequential proton loss electron transfer (SPLET) mechanism, which is a form of SET, may become more significant. research-nexus.net
The complexation of related 1-amino-2-naphthol-4-sulfonic acid with organotin(IV) compounds has been shown to enhance their antioxidant activity, as measured by DPPH and CUPRAC assays. annalsofrscb.roresearchgate.net This suggests that metal chelation can positively modulate the radical scavenging properties of these molecules. The number and position of hydroxyl groups on the aromatic rings are crucial determinants of antioxidant capacity. nih.gov
| Antioxidant Mechanism | Description | Relevant Findings for Analogous Compounds | Reference |
| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom to a free radical. | Predominant mechanism in the gas phase for amidoalkyl-2-naphthol derivatives. | research-nexus.net |
| Single Electron Transfer (SET) / Sequential Proton Loss Electron Transfer (SPLET) | Transfer of an electron to a free radical. | More significant mechanism in ethanol for amidoalkyl-2-naphthol derivatives. | research-nexus.net |
| Metal Complexation | Enhancement of antioxidant activity upon forming metal complexes. | Organotin(IV) complexes of 1-amino-2-naphthol-4-sulfonic acid show increased activity. | annalsofrscb.roresearchgate.net |
Studies on Metal Chelation Effects on Enzyme Activity or Biomolecular Conformation
The structure of this compound, featuring a hydroxyl group and an azo linkage, provides ideal sites for the chelation of metal ions. The nitrogen atoms of the azo group and the oxygen atom of the hydroxyl group can act as donor atoms, forming stable complexes with various transition metals.
Spectroscopic studies, particularly infrared (IR) spectroscopy, can confirm the coordination of the metal ion. A shift in the stretching frequency of the N=N bond of the azo group to a lower wave number is indicative of its involvement in complex formation. nih.gov
The chelation of metal ions can also impact enzyme activity. Lipophilic azo compounds possessing a 1-phenylazo-2-naphthol moiety have been shown to induce hepatic drug-metabolizing enzymes, such as cytochrome P-448. nih.gov It has been suggested that the formation of a pseudo-six-membered ring through hydrogen bonding between the phenolic hydroxyl and the azo nitrogen is a structural requirement for this inductive effect. nih.gov Divalent cations like Cu2+, Ni2+, and Co2+ can act as enzyme inhibitors by forming metal complexes with proteins, binding to amino acid residues such as histidine, cysteine, and glutamic acid. nih.gov
| Chelation Site | Effect on Biological Activity | Method of Confirmation | Reference |
| Azo nitrogen and hydroxyl oxygen | Enhanced antimicrobial and DNA cleavage activity | IR spectroscopy (shift in N=N stretch) | orientjchem.orglatamjpharm.orgnih.gov |
| - | Induction of hepatic enzymes (e.g., cytochrome P-448) | Structure-activity relationship studies | nih.gov |
| - | Inhibition of enzyme activity | Dose-response analysis of enzyme inhibition by metal ions | nih.gov |
Mechanistic Aspects of Antimicrobial Activity in Model Systems
Azo compounds derived from 2-naphthol (B1666908) have demonstrated significant antimicrobial properties against a range of bacteria and fungi. The presence of the azo group (-N=N-) is often considered a key contributor to this biological activity, with studies showing that azo-2-naphthol is significantly more active than 2-naphthol alone. researchgate.net
The proposed mechanisms of antimicrobial action for azo compounds are varied and can include the inhibition of metabolic pathways, disruption of cell wall synthesis, or interference with nucleic acid and protein synthesis. sphinxsai.com Some azo compounds are believed to exert their effects by inhibiting the metabolic growth of microorganisms. sphinxsai.com
The antimicrobial activity can be influenced by the specific substituents on the aromatic rings. For example, in a study of naphtholic and phenolic azo dyes, a compound with a carboxylic acid group on the phenyl ring (similar to the aminomethyl group in our target compound) showed broad-spectrum activity. nih.gov The introduction of a sulfonamide group also modulated the activity, making the compound more potent against Gram-negative bacteria like E. coli. nih.gov
Metal complexes of azo-naphthol ligands have consistently shown enhanced antimicrobial activity compared to the free ligands. orientjchem.orglatamjpharm.orgnih.gov This is often explained by chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms.
Below is a table summarizing the antimicrobial activity of some analogous azo-naphthol compounds against various microorganisms.
| Compound | Microorganism | Activity (e.g., Inhibition Zone, MIC) | Reference |
| 1-(4-methylphenylazo)-2-naphthol | Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Streptococcus faecalis | Inhibition zones: 17-22 mm | researchgate.net |
| 2-naphthol | Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Streptococcus faecalis | Inhibition zones: 6-8 mm | researchgate.net |
| 1-Phenylazo-2-naphthol | Staphylococcus aureus, Escherichia coli | Active, MIC of 200 µg/mL against S. aureus | sphinxsai.comrepec.org |
| (E)-4-((2-hydroxynaphthalen-1-yl) diazenyl) benzoic acid | Salmonella typhi, Streptococcus pyogenes | MIC: 62.5 µg/mL | nih.gov |
| Metal complexes of 4-(2-hydroxyphenyl azo)-1-naphthol | Escherichia coli, Pseudomonas aeruginosa, Bacillus cereus, Staphylococcus aureus | Higher inhibitory impact than the free ligand | nih.gov |
Future Research Directions and Outlook
Innovations in Synthetic Methodologies for Diversification
While the fundamental synthesis of azo dyes via diazotization and coupling reactions is well-established, future research should focus on developing more efficient, sustainable, and versatile methods for producing 1-((4-Aminomethylphenyl)aza)-2-naphthol and a diverse library of its derivatives. wikipedia.orguokerbala.edu.iq Traditional methods often require harsh conditions, such as low temperatures and strong liquid acids, leading to environmental concerns and challenges in handling unstable diazonium intermediates. tandfonline.com
Future synthetic strategies should pivot towards green chemistry principles. Research into solvent-free "grinding" methods, which have proven effective for other azo-naphthol compounds, could offer a path to higher yields, shorter reaction times, and easier product isolation. rsc.orgkashanu.ac.irkashanu.ac.ir The exploration of novel catalysts is a particularly promising avenue. The use of recyclable, heterogeneous solid acid nano-catalysts, such as nano BF₃·SiO₂, kaolin-SO₃H, or sulfonic acid functionalized magnetic nanoparticles, could enhance reaction efficiency and stability of the diazonium salt intermediate at ambient temperatures. tandfonline.comrsc.orgoiccpress.com Furthermore, adapting microwave-assisted synthesis protocols could dramatically reduce reaction times and improve yields. nih.gov
A key outlook is the diversification of the core structure. The presence of the aminomethyl group (-CH₂NH₂) offers a prime site for derivatization. Future work should explore its reaction with a wide range of electrophiles to generate amides, sulfonamides, and other functional groups. This would create a library of analogues with tailored solubility, electronic properties, and steric profiles, which is essential for screening in the applications outlined below.
Development of Advanced Multimodal Chemosensing Platforms
The structure of this compound contains all the necessary components for a chemosensor: binding sites (the aminomethyl and hydroxyl groups) and a signaling unit (the azo-naphthol chromophore). Future research should systematically investigate its potential as a selective sensor for various analytes. Azo-based dyes have demonstrated success as colorimetric and fluorescent sensors for a range of metal cations and anions. nih.govmdpi.com
The primary research goal will be to develop this compound into a multimodal sensor, capable of signaling analyte presence through both visual color change and fluorescence "turn-on" or "turn-off" responses. researchgate.net The coordination of metal ions (e.g., Co²⁺, Cu²⁺, Fe³⁺, Al³⁺) with the nitrogen and oxygen atoms could perturb the π-electron system of the chromophore, leading to a distinct shift in the UV-Vis absorption spectrum. researchgate.netepa.govresearchgate.net Similarly, interaction with anions could occur through hydrogen bonding with the N-H and O-H protons, inducing a detectable response.
Initial studies should involve screening the compound's response to a wide panel of environmentally and biologically relevant ions. For promising candidates, detailed spectrophotometric and spectrofluorometric titrations will be necessary to determine binding stoichiometry, association constants, and limits of detection (LOD). A major objective will be to achieve high selectivity and sensitivity, potentially creating test strips for the rapid, naked-eye detection of specific analytes in real-world samples. researchgate.net
Table 1: Performance of Analogous Azo-Based Chemosensors as a Benchmark for Future Studies
| Azo-Based Sensor Platform | Target Analyte | Detection Method | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| 4′-hydroxyl-2,4-diaminoazobenzene | Al³⁺, Fe³⁺ | Colorimetric | Not Specified | nih.govresearchgate.net |
| 4′-hydroxyl-2,4-diaminoazobenzene | Cu²⁺ | Fluorometric ("turn-on") | Not Specified | nih.govresearchgate.net |
| Naphthol-triazole Schiff base | Al³⁺ | Fluorometric ("turn-on") | 0.69 µM | epa.gov |
| Eugenol-derived azo dyes | Pb²⁺, Cu²⁺ | Colorimetric | Low µM range | mdpi.com |
Exploration of Novel Catalytic Applications and Processes
The electron-rich nitrogen and oxygen atoms in this compound make it an excellent candidate for use as a ligand in coordination chemistry. A significant future direction is the synthesis and characterization of its metal complexes and the exploration of their catalytic activities. Azo compounds and their derivatives have been successfully used to form stable complexes with transition metals like cobalt, nickel, and copper. researchgate.netresearchgate.netrsc.orgrsc.org
Research should focus on reacting this compound with various metal salts (e.g., of palladium, nickel, copper, cobalt) to create novel organometallic complexes. The resulting structures should be thoroughly characterized to understand the coordination geometry. Following synthesis, these complexes should be screened for catalytic activity in a range of important organic transformations. Based on analogous systems, promising areas include C-C coupling reactions (such as the Heck or Suzuki reactions) and catalytic reduction/hydrogenation processes for substrates like nitroarenes or even other azo compounds. acs.org The azo moiety itself can serve as a "reporter," allowing for easy visual or spectroscopic monitoring of the catalyst's state and stability.
Integration into Next-Generation Functional Materials
The integration of this compound into polymeric structures is a promising frontier for creating next-generation "smart" materials. The defining feature of aryl azo compounds is their ability to undergo reversible trans-cis isomerization when irradiated with light of a specific wavelength (typically UV), with the reverse reaction often triggered by visible light or heat. wikipedia.org This photoswitching behavior can be harnessed to induce macroscopic changes in a material. unifi.itnih.gov
Future research should exploit the primary amine of the aminomethyl group as a reactive handle for polymerization. This would allow the covalent incorporation of the azo-naphthol chromophore as a side chain in polymers like poly(meth)acrylates or as a core component of polyamides or polyurethanes. nih.govmdpi.com The resulting azo polymers could be investigated for a variety of photoresponsive applications:
Photo-actuators: Thin films or fibers of these polymers could exhibit light-induced bending, contracting, or twisting, converting light energy directly into mechanical work. mdpi.com
Reconfigurable Surfaces: The isomerization can alter surface energy and topography, enabling the creation of surfaces with light-switchable adhesion or wettability. unifi.it
Holographic Data Storage: The change in refractive index upon isomerization allows for the writing and erasing of surface relief gratings. nih.govresearchgate.net
Drug Delivery: The molecule could be incorporated into amphiphilic block copolymers that self-assemble into nanostructures. Light-induced isomerization could then trigger the disassembly of these structures, leading to the controlled release of an encapsulated payload. rsc.org
Table 2: Properties of Representative Azo-Containing Polymers
| Polymer System | Azo Chromophore Type | Key Property/Application | Reference |
|---|---|---|---|
| Azo pyridine (B92270) functionalized p(HEMA-co-MMA) | Azo Pyridine | Photo-induced surface relief gratings | nih.govresearchgate.net |
| Crosslinked Polysiloxane Networks | Azo Mesogen | Photodeformable liquid crystalline elastomers | mdpi.com |
| Azo Polyurea | Main-chain Azo | Photoinduced bending, self-healing | mdpi.com |
| Amphiphilic Azobenzene-PEG | Substituted Azobenzene (B91143) | Photoresponsive nanostructures for drug delivery | rsc.org |
Deeper Mechanistic Understanding of Biological Interactions at a Molecular Level
While many azo compounds are known for their dyeing properties, a large number also exhibit significant biological activity, including antibacterial, antifungal, and antitumor effects. uokerbala.edu.iqnih.govnih.gov The drug Phenazopyridine, an azo dye, is used as a urinary tract analgesic, although its precise mechanism of action is not fully understood. wikipedia.org Future research on this compound should move beyond preliminary screening to achieve a deep, molecular-level understanding of its biological interactions.
The initial step involves computational studies. Molecular docking simulations can be employed to predict the binding affinity of the compound against a wide range of biological targets, such as bacterial or fungal enzymes or the active sites of proteins implicated in disease (e.g., heme-binding proteins). nih.gov This in silico approach can help prioritize targets for experimental validation.
Subsequent experimental work should focus on validating these predictions. This includes enzyme inhibition assays, spectroscopic studies (e.g., fluorescence quenching) to quantify binding to target proteins or DNA, and cell-based assays to determine effects on cellular pathways. For instance, related naphthol derivatives have been investigated for their interaction with alkaline phosphatase. nih.govnih.gov A key goal is to elucidate the structure-activity relationship (SAR) by testing the library of derivatives proposed in section 9.1. This will reveal which functional groups are critical for activity and guide the design of more potent and selective analogues, potentially leading to new therapeutic prototypes. nih.gov
Q & A
Q. Hazard Mitigation :
- Toxicity : Mutagenicity data suggest strict PPE (gloves, fume hood).
- Decomposition : Avoid heating >150°C to prevent NOx emissions.
- First Aid : For exposure, rinse with ethanol (azo compounds are often ethanol-soluble) and consult a physician .
How does the compound’s structure enhance nonlinear optical (NLO) properties?
Advanced Characterization :
The conjugated π-system and intramolecular charge transfer (azo → naphthol) contribute to third-order nonlinear susceptibility (χ³). Measure via Z-scan technique at 532 nm, noting nonlinear absorption coefficients (β) and refractive index changes (Δn) .
What environmental impacts are associated with its use?
Ecotoxicity :
While specific data are limited, structurally similar azo dyes show persistence in aquatic systems. Test biodegradability via OECD 301F and monitor metabolites (e.g., aromatic amines) using LC-MS .
How can computational modeling predict its metal-binding affinity?
Methodology :
Perform DFT calculations (B3LYP/6-311G**) to optimize geometry and calculate binding energies (ΔG) for metal complexes. Validate with experimental stability constants (log K) from potentiometric titrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
